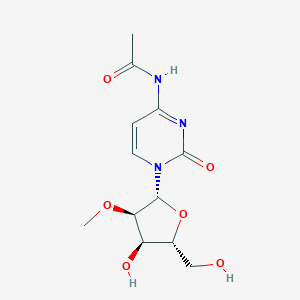

N4-Acetyl-2'-O-methyl-cytidine

Übersicht

Beschreibung

“N4-Acetyl-2’-O-methyl-cytidine” is a chemical compound that is an analog of cytidine . It has been shown to have the ability to stabilize RNA molecules at high temperatures and has been used in the study of epigenetics and thermophilic organisms .

Synthesis Analysis

The synthesis of “N4-Acetyl-2’-O-methyl-cytidine” relies on RNA solid-phase synthesis using phosphoramidite building blocks . A synthetic route towards N4-acetylated 2’-O-TBDMS- and 2’-O-TOM m3C phosphoramidites has been developed to provide an optimal toolbox for solid-phase synthesis of m3C containing RNA .

Molecular Structure Analysis

The molecular formula of “N4-Acetyl-2’-O-methyl-cytidine” is C12H17N3O6 . Its exact mass is 299.11 and its molecular weight is 299.283 .

Chemical Reactions Analysis

“N4-Acetyl-2’-O-methyl-cytidine” is a pyrimidine nucleoside and a post-transcriptionally modified derivative of cytidine . It has been found in the tRNA and 5S rRNA of Archaea thermophiles and increases RNA rigidity and stability through stronger complimentary base pairing with the purine nucleoside guanosine compared to cytidine .

Physical And Chemical Properties Analysis

“N4-Acetyl-2’-O-methyl-cytidine” is a solid substance . It is slightly soluble in acetonitrile and water, but soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

N4-Acetyl-2’-O-methyl-cytidine: A Comprehensive Analysis of Scientific Research Applications

RNA Stabilization: “N4-Acetyl-2’-O-methyl-cytidine” has been shown to stabilize RNA molecules at high temperatures, which is crucial for the study of RNA structures and functions under stress conditions .

Epigenetics Research: This compound is used in epigenetics to study the chemical modifications of gene expression without changing the underlying DNA sequence .

Study of Thermophilic Organisms: Researchers utilize “N4-Acetyl-2’-O-methyl-cytidine” in the study of thermophilic organisms that thrive at unusually high temperatures .

Antisense and siRNA Research: The compound’s modifications display nuclease resistance and are commonly used for oligos designed for antisense and siRNA research, which are pivotal in gene regulation studies .

Aptamer and gRNA-Based Research: “N4-Acetyl-2’-O-methyl-cytidine” is involved in aptamer research for its ability to bind to specific target molecules, as well as in gRNA-based research for genome editing applications .

Cancer Research MicroRNA Processing: This chemical modification plays a role in modifying primary microRNAs for processing in cancer, affecting various cellular processes and disease progression .

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDFBLGNJUNSCC-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447815 | |

| Record name | Ac-2'-OMe-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Acetyl-2'-O-methyl-cytidine | |

CAS RN |

113886-71-8 | |

| Record name | N4-Acetyl-2′-O-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113886-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ac-2'-OMe-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)